1-Iodo-2-(prop-2-en-1-yl)benzene
Description
Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. fiveable.me They have emerged as indispensable intermediates in modern organic synthesis due to the unique properties of the carbon-iodine bond. nih.gov The C-I bond is notably weaker and more polarized compared to the bonds between carbon and other halogens like bromine or chlorine. wikipedia.org This inherent weakness makes the iodine atom an excellent leaving group, rendering aryl iodides highly reactive and versatile substrates for a multitude of chemical reactions. fiveable.me
One of the most significant applications of aryl iodides is in transition metal-catalyzed cross-coupling reactions. nih.gov They are premier substrates for foundational reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. nih.govwikipedia.org These reactions, which form new carbon-carbon bonds, are cornerstones of modern synthetic chemistry, allowing for the construction of complex molecular skeletons from simpler precursors. The high reactivity of aryl iodides often leads to milder reaction conditions and higher yields compared to other aryl halides.
Furthermore, aryl iodides are crucial precursors for the synthesis of other important chemical entities. They readily undergo metal-iodine exchange with organometallic reagents, such as Grignard reagents, to form aryllithium or arylmagnesium compounds, which are potent nucleophiles for creating new bonds. nih.gov Aryl iodides are also the primary starting materials for the preparation of hypervalent iodine reagents, a class of powerful and environmentally benign oxidizing agents. nih.gov The renaissance of aryl radical chemistry has further highlighted the importance of aryl iodides, as they can serve as efficient precursors for generating aryl radicals, which are versatile intermediates for various bond-forming reactions. rsc.org
Strategic Importance of Olefinic Functionality in Organic Transformations
The olefin, or alkene, functional group, characterized by a carbon-carbon double bond, is of paramount strategic importance in organic synthesis. Its presence in a molecule provides a rich hub of reactivity, serving as a versatile handle for a wide array of chemical transformations. mdpi.com Olefin transformations are a popular and fascinating subject in modern synthetic chemistry as they provide access to high-value-added products. mdpi.com
Olefins are key substrates in a variety of powerful reactions that allow for the construction of complex molecular frameworks and the introduction of new functional groups. mdpi.com One of the most transformative sets of reactions involving olefins is olefin metathesis, which enables the precise cleavage and reformation of carbon-carbon double bonds, facilitating the synthesis of complex molecules, polymers, and natural products. numberanalytics.comnih.gov
Additionally, olefins are susceptible to a range of addition reactions. They can be readily functionalized through processes like hydrogenation, hydration, and halogenation. More advanced methods, such as aminohydroxylation and dihydroxylation, allow for the stereoselective installation of multiple functional groups. mdpi.com The development of carbon-centered radical-initiated olefin transformations, including alkene hydroalkylation and difunctionalization, represents a highly atom- and step-economic strategy for increasing molecular complexity. mdpi.com This ability to be selectively and diversely functionalized makes the olefin group a cornerstone in the strategic planning of multi-step syntheses.
Overview of 1-Iodo-2-(prop-2-en-1-yl)benzene as a Key Synthetic Intermediate
This compound, also known as o-allyliodobenzene, is a bifunctional molecule that perfectly embodies the synthetic utility of aryl iodides bearing olefinic functionality. lookchem.com This compound features an iodine atom and an allyl group (prop-2-en-1-yl) positioned ortho to each other on a benzene (B151609) ring. This specific arrangement of two distinct reactive centers makes it a highly valuable and versatile intermediate in organic synthesis.
The aryl iodide portion of the molecule can participate in the full range of reactions characteristic of this functional group, including the aforementioned cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira), metal-halogen exchange, and formation of organometallic reagents. nih.govwikipedia.org Simultaneously, the terminal olefin of the allyl group is available for a diverse set of transformations, such as metathesis, addition reactions, and oxidation. mdpi.comnumberanalytics.com
The strategic proximity of the iodo and allyl groups allows for the design of intramolecular reactions, providing a powerful pathway to synthesize various cyclic and heterocyclic compounds. The ability to selectively address one functional group while leaving the other intact, or to engage both in a single transformation, offers chemists a high degree of control and flexibility in designing synthetic routes to complex target molecules.
| Property | Value | Reference |
| CAS Number | 74190-01-5 | lookchem.com |
| Molecular Formula | C₉H₉I | lookchem.com |
| Molecular Weight | 244.075 g/mol | lookchem.com |
| Canonical SMILES | C=CCC1=CC=CC=C1I | lookchem.com |
| XLogP3 | 3.6 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 0 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
| Exact Mass | 243.97490 | lookchem.com |
| Complexity | 109 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74190-01-5 |
|---|---|
Molecular Formula |
C9H9I |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-iodo-2-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9I/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 |
InChI Key |
CWFKVZQHQYTVJS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodo 2 Prop 2 En 1 Yl Benzene and Analogues
Precursor-Based Synthesis Strategies
Precursor-based methods are fundamental to the synthesis of 1-iodo-2-(prop-2-en-1-yl)benzene, utilizing readily available substituted benzenes as starting materials. These strategies involve the chemical transformation of functional groups on the benzene (B151609) ring to introduce the iodo and allyl moieties.
Approaches from Substituted Benzenes
A common and effective approach involves the diazotization of 2-allylaniline (B3051291), followed by a Sandmeyer-type reaction. In this process, the amino group of 2-allylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield this compound. organic-chemistry.org This method is particularly useful due to the commercial availability of various substituted anilines, allowing for the synthesis of a range of analogues.
Another precursor-based approach starts from 2-allylphenol. chemicalbook.com The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate, which can then be subjected to a transition-metal-catalyzed iodination reaction. Alternatively, direct iodination of the phenol (B47542) followed by manipulation of the hydroxyl group is a possible, though less common, route.
| Starting Material | Reagents | Product | Typical Yield (%) |
| 2-Allylaniline | 1. NaNO₂, HCl2. KI | This compound | 60-80 |
| 2-Allylphenol | 1. Tf₂O, Pyridine2. NaI, CuI, Ligand | This compound | 50-70 |
Table 1: Synthesis of this compound from Substituted Benzene Precursors.
Conversion of Other Halogenated Aromatic Precursors
The conversion of other halogenated aromatic compounds, particularly 1-bromo-2-(prop-2-en-1-yl)benzene, into the corresponding iodide is a viable synthetic strategy. This transformation is typically achieved through a halogen exchange reaction, most notably the Finkelstein reaction. iitk.ac.inadichemistry.comwikipedia.org In this reaction, the bromo-substituted precursor is treated with an excess of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. wikipedia.org The equilibrium of the reaction is driven towards the formation of the more stable aryl-iodine bond and the precipitation of the less soluble sodium bromide. adichemistry.com For aryl halides, this reaction often requires a catalyst, such as copper(I) iodide, to proceed efficiently. wikipedia.org
| Starting Material | Reagents | Catalyst | Product |
| 1-Bromo-2-(prop-2-en-1-yl)benzene | NaI | CuI | This compound |
| 1-Chloro-2-(prop-2-en-1-yl)benzene | NaI | CuI | This compound |
Table 2: Halogen Exchange Reactions for the Synthesis of this compound.
Metal-Catalyzed Coupling Reactions for Aryl Iodide Formation
Metal-catalyzed reactions offer powerful and versatile methods for the formation of carbon-carbon and carbon-iodine bonds, providing alternative routes to this compound and its analogues.
Palladium-Catalyzed Arylation and Alkene Introduction
Palladium catalysts are widely used for cross-coupling reactions. One potential approach involves the palladium-catalyzed allylation of a di-iodinated benzene, such as 1,2-diiodobenzene, with an allylating agent like allylboronic acid or allyltributyltin. However, controlling the regioselectivity to achieve mono-allylation can be challenging. A more controlled method would be the palladium-catalyzed iodination of a pre-formed allylbenzene (B44316), although this is less common. nih.gov More frequently, palladium catalysis is employed in reactions such as the Sonogashira coupling, where a terminal alkyne is coupled with an aryl halide. researchgate.netorganic-chemistry.org For instance, 1-iodo-2-(prop-2-yn-1-yl)benzene can be synthesized and subsequently reduced to the target alkene.
Copper-Mediated Synthetic Pathways
Copper-catalyzed reactions are also instrumental in the synthesis of aryl iodides. As mentioned in the context of the Finkelstein reaction, copper(I) salts are effective catalysts for the conversion of aryl bromides to aryl iodides. wikipedia.org Furthermore, copper-catalyzed Sandmeyer reactions provide a reliable method for the synthesis of aryl halides from diazonium salts. wikipedia.orglscollege.ac.in In these reactions, a copper(I) halide is used as a stoichiometric reagent or a catalyst to facilitate the displacement of the diazonium group with a halide. wikipedia.org
| Reaction Type | Aryl Precursor | Coupling Partner | Catalyst System | Product |
| Sonogashira Coupling | 1,2-Diiodobenzene | Propargyl alcohol | Pd(PPh₃)₄, CuI, Et₃N | 1-Iodo-2-(prop-2-yn-1-yl)benzene |
| Halogen Exchange | 1-Bromo-2-(prop-2-en-1-yl)benzene | NaI | CuI, diamine ligand | This compound |
Table 3: Metal-Catalyzed Routes to this compound and Analogues.
Hypervalent Iodine Reagent-Mediated Syntheses of Functionalized Aryl Iodides
Hypervalent iodine reagents have emerged as mild and efficient oxidizing agents and electrophilic sources of iodine in organic synthesis. nih.govwikipedia.orgprinceton.edu These reagents offer an alternative to metal-based methods for the iodination of aromatic compounds. organic-chemistry.orgarkat-usa.org
The direct iodination of allylbenzene using a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (PhI(OAc)₂) in the presence of a suitable iodine source, can be a potential route. wikipedia.org However, controlling the regioselectivity to favor the ortho-isomer can be challenging. A more controlled approach involves the use of pre-functionalized substrates where a directing group guides the iodination to the desired position.
Cyclic hypervalent iodine reagents, or benziodoxoles, are known for their enhanced stability and reactivity. nih.gov These reagents can be used to deliver an aryl group in coupling reactions. While not a direct synthesis of this compound, the chemistry of hypervalent iodine is crucial in the broader context of functionalized aryl iodide synthesis. For example, hypervalent iodine reagents can be used to synthesize precursors for subsequent coupling reactions.
| Hypervalent Iodine Reagent | Substrate | Reaction Type | Product |
| PhI(OAc)₂ / I₂ | Allylbenzene | Electrophilic Iodination | Mixture of iodo-allylbenzenes |
| 2-Iodoxybenzoic acid (IBX) derived reagents | Functionalized Benzene | Directed Iodination | Functionalized Aryl Iodide |
Table 4: Application of Hypervalent Iodine Reagents in Aryl Iodide Synthesis.
Olefin Metathesis Approaches for the Prop-2-en-1-yl Moiety
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a versatile strategy for introducing or modifying the allyl group in this compound and its analogs. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Both cross-metathesis (CM) and ring-closing metathesis (RCM) are viable strategies, primarily utilizing ruthenium-based catalysts, such as Grubbs catalysts, known for their functional group tolerance. wikipedia.orgorganic-chemistry.orgutc.edu
Cross-metathesis allows for the direct installation of the allyl group by reacting a suitable iodo-substituted aromatic olefin with an olefin partner. For instance, the reaction of o-iodostyrene with an excess of a simple olefin like propene, in the presence of a Grubbs-type catalyst, can yield this compound. The equilibrium of this reaction can often be driven forward by the removal of a volatile byproduct like ethene. organic-chemistry.orgorganic-chemistry.org The efficiency of these reactions can be enhanced by additives. Research has shown that the addition of copper(I) iodide (CuI) can have a positive effect on cross-metathesis reactions mediated by the Grubbs second-generation catalyst, potentially by acting as a phosphine (B1218219) scavenger and stabilizing the catalytic species. nih.gov
Ring-closing metathesis (RCM) offers an alternative pathway, particularly for the synthesis of cyclic analogs. This involves the intramolecular metathesis of a diene precursor containing the 2-iodoaryl moiety. For example, a 1-iodo-2-allyl-substituted benzene derivative bearing another terminal olefin can undergo RCM to form a new ring fused to the benzene ring. psu.edunih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and selectivity. Dichloromethane and toluene (B28343) are common solvents for these transformations. beilstein-journals.org
Table 1: Examples of Olefin Metathesis for the Synthesis of this compound Analogs
| Entry | Substrate(s) | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | o-Iodostyrene, Propene (excess) | Grubbs II (5) | Dichloromethane | 40 °C, 12 h | This compound | 78 | Hypothetical Example |
| 2 | 1-Allyl-2-allyloxybenzene | Grubbs I (5) | Toluene | Reflux, 4 h | 2-Methyl-2,3-dihydrobenzofuran | 85 | psu.edu |
| 3 | Diethyl 2,2-diallylmalonate | Grubbs I (3) | Dichloromethane | RT, 2 h | Diethyl 3-cyclopentene-1,1-dicarboxylate | 98 | utc.edu |
| 4 | 8-Allyl-7-(allyloxy)coumarin | Grubbs II (5) | Dichloromethane | Reflux, 12 h | Furo[2,3-h]chromen-2-one derivative | 82 | nih.gov |
Note: The data in this table is compiled from various sources for illustrative purposes. Specific yields for the direct synthesis of this compound via cross-metathesis were not explicitly found in the searched literature and are presented as a hypothetical example based on general principles.
Stereoselective and Regioselective Synthesis of this compound Derivatives
The synthesis of functionalized derivatives of this compound with control over stereochemistry and regiochemistry is crucial for accessing a wider range of complex molecules.
Stereoselective Synthesis:
The creation of chiral derivatives, particularly those with a stereocenter in the allylic chain, often relies on asymmetric catalytic methods. Enantioselective allylation reactions are a prominent strategy. For instance, the palladium-catalyzed Tsuji-Trost allylation can be adapted to introduce an allyl group to a prochiral nucleophile, or to perform an asymmetric allylic alkylation on a suitable precursor, leading to the formation of a chiral center. nih.govcaltech.edu The choice of a chiral ligand is paramount in inducing enantioselectivity.
Another approach involves the use of chiral organocatalysts or chiral metal complexes to control the stereochemical outcome of the allylation. Copper-catalyzed enantioselective allylation using allene (B1206475) as the allyl source has been reported for the synthesis of chiral homoallylic alcohols from ketones, a method that could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.gov
Regioselective Synthesis:
Regioselective functionalization of the 1-iodo-2-allylbenzene scaffold can be directed to either the aromatic ring or the allyl group. Directed ortho-metalation, for example, can be used to introduce substituents at the position adjacent to the iodine atom, although the directing-group ability of the allyl group itself must be considered.
More commonly, regioselective reactions are performed on the allyl double bond. For example, halocyclization reactions, promoted by reagents like (diacetoxyiodo)benzene, can lead to the regioselective formation of functionalized cyclic ethers or amides, where the iodine on the benzene ring remains intact for further transformations. organic-chemistry.org The choice of nucleophile and reaction conditions determines the regiochemical outcome of the cyclization.
Table 2: Examples of Stereoselective and Regioselective Synthesis of this compound Analogs
| Entry | Substrate | Reagents and Conditions | Product | Key Feature | Yield (%) | ee/dr | Reference |
| 1 | 2-Methylcyclohexanone allyl enol carbonate | Pd₂(dba)₃, (S,S)-ligand, THF, 25 °C | (S)-2-Allyl-2-methylcyclohexanone | Enantioselective allylation | 84 | 91% ee | nih.gov |
| 2 | Propiophenone | Allene, PMHS, Cu(OAc)₂, (R)-DTBM-SEGPHOS, NaOtBu, THF/MeOH | (R)-1-Phenyl-3-buten-1-ol | Enantioselective allylation | 93 | 94% ee | nih.gov |
| 3 | 4-Penten-1-ol | (Diacetoxyiodo)benzene, KI, CH₂Cl₂ | 2-(Iodomethyl)tetrahydrofuran | Regioselective iodocyclization | 92 | - | organic-chemistry.org |
| 4 | Bromoallene, Phenylcuprate | THF, -60 °C | Chiral 3-phenyl-1-alkyne | Stereoselective 1,3-anti coupling | Good | High | researchgate.net |
| 5 | α-Aryl-β-oxo ester | Pd(dba)₂, (R,R)-ANDEN-phenyl Trost ligand | α-Aryl-α-allyldihydrocoumarin | Enantioselective DAAA | up to 95 | up to 96% ee | researchgate.net |
Note: This table presents examples of stereoselective and regioselective reactions on analogous systems to illustrate the principles. Direct application to this compound would require specific adaptation of these methods.
Reactivity and Mechanistic Investigations of 1 Iodo 2 Prop 2 En 1 Yl Benzene
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in 1-iodo-2-(prop-2-en-1-yl)benzene is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds.
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org For this compound, the aryl iodide can readily undergo oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) complex can then react with various alkenes. The general mechanism involves the coordination of the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the alkene with a newly attached aryl group and forms a palladium-hydride species, which upon reductive elimination with the base regenerates the palladium(0) catalyst. youtube.com
While specific studies on the Heck reaction of this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to that of other aryl iodides. For instance, the Heck reaction of iodobenzene (B50100) with methyl acrylate (B77674) is a well-established transformation. youtube.comnih.gov The reaction of this compound with various alkenes, such as acrylates, styrenes, and other vinyl compounds, would be expected to proceed under standard Heck conditions, typically employing a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base such as triethylamine. organic-chemistry.org
A related transformation, the Mizoroki-Heck reaction of allyl aryl ethers with aryl iodides, provides insight into the expected reactivity. nih.gov In this reaction, various substituted aryl iodides are coupled with allyl phenyl ether to yield aryl cinnamyl ethers. nih.gov This suggests that this compound would be a viable substrate for similar transformations.
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction of this compound with terminal alkynes provides a direct route to 2-allyl-substituted diarylacetylenes.
Recent research has demonstrated the utility of copper(I) complexes in catalyzing the Sonogashira cross-coupling of o-iodoanilines with terminal alkynes in the absence of palladium. organic-chemistry.org Given the structural similarity, it is highly probable that this compound would undergo similar reactions. A study on the copper(I)-catalyzed Sonogashira coupling of o-iodoanilines with various terminal alkynes provides representative conditions and yields. organic-chemistry.org
| Entry | o-Iodoaniline | Terminal Alkyne | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 98 |
| 2 | 2-Iodoaniline | 4-Ethynyltoluene | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 99 |
| 3 | 2-Iodoaniline | 1-Ethynyl-4-methoxybenzene | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 97 |
| 4 | 4-Methyl-2-iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | 96 |
This table is representative of Sonogashira couplings of related o-iodoaryl compounds and is based on findings from a study on o-iodoanilines. organic-chemistry.org
The mechanism of the traditional palladium-catalyzed Sonogashira coupling involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt, and the base. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. nih.gov Nickel-catalyzed Sonogashira-type reactions have also been developed, offering an alternative to palladium. researchgate.netnih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.net This reaction is widely used for the synthesis of biaryls. The reaction of this compound with various arylboronic acids would provide access to a range of 2-allyl-biphenyl derivatives.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to give the biaryl product and regenerate the Pd(0) catalyst. researchgate.net A variety of palladium catalysts, ligands, and bases can be employed, and the reaction conditions can often be tuned to accommodate a wide range of functional groups. researchgate.net
The Negishi and Stille couplings are other important palladium-catalyzed cross-coupling reactions that can be applied to this compound.
The Negishi coupling utilizes organozinc reagents as the coupling partners. wikipedia.orgorganic-chemistry.org These reagents are known for their high reactivity and functional group tolerance. researchgate.netunits.it The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, would proceed via a similar catalytic cycle involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. wikipedia.org Nickel catalysts can also be employed for Negishi couplings. wikipedia.org
The Stille coupling involves the reaction of an organohalide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org Organostannanes are stable and tolerant of many functional groups, making the Stille reaction a reliable method for C-C bond formation. libretexts.orgharvard.edu The coupling of this compound with an organostannane like tributyl(phenyl)tin would yield the corresponding 2-allyl-biphenyl. The mechanism follows the general cross-coupling pathway. libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Intramolecular Cyclization Reactions
The presence of the allyl group ortho to the iodine atom in this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.
Hypervalent iodine reagents are versatile, environmentally friendly oxidizing agents that can mediate a variety of transformations, including the halocyclization of alkenes. nih.govnih.govresearchgate.net In the context of this compound, while the iodine is part of the substrate, external hypervalent iodine reagents can be used to activate the allyl group towards intramolecular attack. However, a more common and related reaction involves the direct iodocyclization of o-allylphenols and other o-alkenyl systems using molecular iodine or other iodine sources. researchgate.net
The general mechanism for hypervalent iodine-mediated halocyclization involves the coordination of the hypervalent iodine reagent to the alkene, which activates it towards nucleophilic attack by a nearby functional group. nih.gov In the case of a substrate like 2-allylphenol, the phenolic oxygen acts as the internal nucleophile, attacking the activated double bond to form a five- or six-membered ring. researchgate.net
For this compound itself, an intramolecular cyclization would likely involve the aryl ring acting as the nucleophile, which is less common under these conditions. However, if the allyl group were to be functionalized with a nucleophilic moiety, or if the reaction proceeds via a radical pathway, cyclization could be induced.
A more relevant pathway for this compound involves palladium-catalyzed intramolecular cyclization. In these reactions, the arylpalladium intermediate formed after oxidative addition can undergo intramolecular insertion of the allyl group, leading to the formation of a palladacycle. Subsequent reactions of this intermediate can lead to a variety of cyclized products. nih.gov
The following table illustrates the iodocyclization of 2-allylphenols, a reaction analogous to potential cyclizations involving derivatives of this compound.
| Entry | Substrate (2-allylphenol derivative) | Reagent | Solvent | Product (Dihydrobenzofuran derivative) |
| 1 | 2-Allylphenol | I₂ | CH₂Cl₂ | 2-(Iodomethyl)-2,3-dihydrobenzofuran |
| 2 | 4-Methoxy-2-allylphenol | I₂ | CH₂Cl₂ | 2-(Iodomethyl)-6-methoxy-2,3-dihydrobenzofuran |
| 3 | 4-Nitro-2-allylphenol | I₂ | CH₂Cl₂ | 2-(Iodomethyl)-6-nitro-2,3-dihydrobenzofuran |
This table is based on the general reactivity of 2-allylphenols in iodocyclization reactions. researchgate.net
Radical Cyclization Reactions
The presence of both an iodo group and a proximate allyl group in this compound makes it a suitable substrate for radical cyclization reactions. These reactions are typically initiated by the homolytic cleavage of the carbon-iodine bond to generate an aryl radical. This radical can then undergo an intramolecular cyclization onto the adjacent alkene.
A notable example is the photo-induced radical reaction of allyl 2-iodobenzenes. nih.gov In a process developed by Marchese and coworkers, the reaction of allyl 2-iodobenzenes in the presence of a palladium catalyst and a phosphine ligand under blue LED irradiation leads to the formation of iodinated heterocyclic compounds. nih.gov The proposed mechanism involves the generation of an initial radical via a photo-excited palladium complex. This radical then undergoes a 5-exo cyclization to form a new radical intermediate, which subsequently abstracts an iodine atom to yield the final product. nih.gov
The general principle of such radical cyclizations involves the formation of a radical, which then adds to an unsaturated bond within the same molecule. nih.gov In the case of this compound, the aryl radical formed by C-I bond cleavage would be expected to undergo a 5-exo-trig cyclization to form a five-membered ring containing a methylene (B1212753) radical. This intermediate can then be trapped or undergo further reactions.
The efficiency and outcome of these radical cyclization reactions can be influenced by various factors, including the choice of radical initiator (e.g., photochemical methods, radical initiators like AIBN, or transition metal catalysts), reaction conditions, and the presence of trapping agents.
Metal-Catalyzed Intramolecular Hydroarylation and Cycloisomerization
Metal-catalyzed reactions offer powerful methods for the intramolecular functionalization of this compound. These transformations can lead to the formation of various cyclic structures through hydroarylation or cycloisomerization pathways.
Intramolecular Hydroarylation: This reaction involves the formal addition of a C-H bond of the benzene (B151609) ring across the double bond of the prop-2-en-1-yl group. While specific examples for this compound are not prevalent in the provided search results, the general strategy has been applied to similar systems. For instance, gold(I) complexes have been shown to catalyze the intramolecular hydroarylation of allenes, reacting in an exo fashion to produce vinyl-substituted benzocycles. nih.gov Similarly, a combination of cobalt and nickel catalysis has been utilized for the branch-selective hydroarylation of olefins with iodoarenes. acs.org These methods often proceed through a mechanism involving the generation of a carbon-centered radical via hydrogen atom transfer (HAT), which then participates in a metal-catalyzed cycle. acs.org
Cycloisomerization: This process involves the rearrangement of the atoms of this compound to form a cyclic isomer, often catalyzed by a transition metal. Gold and silver catalysts have been investigated for the intramolecular hydroarylation of related [(3-arylprop-2-ynyl)oxy]benzene derivatives, leading exclusively to 6-endo cyclization products. rsc.org Furthermore, gold(I) catalysis has been employed for the migratory cycloisomerization of aryl (3-iodoprop-2-yn-1-yl) ethers, resulting in the synthesis of 3-iodo-2H-chromene derivatives through a process involving a 1,2-iodine shift and hydroarylation. doaj.org
Table 1: Examples of Metal-Catalyzed Intramolecular Cyclization Reactions
| Catalyst System | Substrate Type | Reaction Type | Product Type |
|---|---|---|---|
| Gold(I) complexes | 4-Allenyl arenes | Hydroarylation | Vinyl-substituted benzocycles nih.gov |
| Cobalt/Nickel | Olefins and Iodoarenes | Hydroarylation | Branched-selective hydroarylated products acs.org |
| Gold(I)/Silver(I) | [(3-Arylprop-2-ynyl)oxy]benzene derivatives | Hydroarylation | 6-endo cyclization products rsc.org |
| IPrAuNTf2 | Aryl (3-iodoprop-2-yn-1-yl) ethers | Migratory Cycloisomerization | 3-Iodo-2H-chromenes doaj.org |
Nitrile Oxide 1,3-Dipolar Cycloaddition Involving the Alkene
The alkene functionality in this compound is susceptible to 1,3-dipolar cycloaddition reactions with nitrile oxides. This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, specifically 2-isoxazolines. nih.govnih.gov
The general reaction involves the [3+2] cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with the double bond of the prop-2-en-1-yl group. The nitrile oxide can be generated in situ from various precursors, such as aldoximes via oxidation or hydroximoyl chlorides via dehydrochlorination. The cycloaddition typically proceeds in a concerted manner, although stepwise mechanisms can also occur depending on the substrates and reaction conditions. nih.govnih.gov
The regioselectivity of the cycloaddition is a key aspect, and in the case of monosubstituted alkenes like the prop-2-en-1-yl group, the reaction generally leads to the formation of 3,5-disubstituted 2-isoxazolines. The steric and electronic properties of both the nitrile oxide and the alkene influence the reaction rate and regioselectivity. mdpi.com
While a specific study on the nitrile oxide cycloaddition to this compound was not found in the provided results, the reaction is well-established for a wide range of alkenes, including those bearing various functional groups. nih.govmdpi.com The presence of the iodo-substituted benzene ring is not expected to inhibit the reaction and may offer opportunities for further functionalization of the resulting isoxazoline (B3343090) product.
Intermolecular Reactions of the Prop-2-en-1-yl Moiety
The prop-2-en-1-yl (allyl) group of this compound can participate in a variety of intermolecular reactions, primarily involving the reactivity of its carbon-carbon double bond.
The double bond of the allyl group is electron-rich and thus susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions typically proceed via a two-step mechanism involving the initial attack of the electrophile on the double bond to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. libretexts.org
A specific example of such a reaction is the difunctionalization of alkenes. While not specifically detailed for this compound, related transformations are known. For instance, the reaction of alkenes with iodine and a peroxide source can lead to the formation of iodo-peroxy compounds. The exact nature of the product would depend on the specific peroxide and reaction conditions used.
The alkene of the allyl group can also participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often photochemically induced. While specific examples with this compound are not provided, the general principle applies. beilstein-journals.org
[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the allyl group can act as the dienophile (the 2π-electron component) and react with a conjugated diene (the 4π-electron component) to form a six-membered cyclohexene (B86901) ring. The reaction is typically thermally promoted and its stereochemistry is well-defined. mdpi.com The feasibility and outcome of the Diels-Alder reaction would depend on the specific diene used and the reaction conditions.
Transformations Involving Hypervalent Iodine Intermediates
The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. wikipedia.orgnih.gov These species, such as iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes), are powerful oxidizing agents and can act as intermediates in a variety of synthetic transformations. scripps.eduorganic-chemistry.org
The formation of hypervalent iodine compounds from an aryl iodide typically involves oxidation with reagents like peracids (e.g., m-CPBA), sodium periodate, or even chlorine gas to form iodobenzene dichlorides. nih.govscripps.edu Once formed, the hypervalent iodine species derived from this compound could potentially undergo intramolecular reactions involving the proximate allyl group.
For example, a hypervalent iodine(III) species could be involved in intramolecular cyclization reactions, where the allyl group acts as a nucleophile attacking the electrophilic iodine center. Subsequent reductive elimination could lead to the formation of new cyclic products. While specific examples for this compound are not detailed in the provided search results, the general reactivity patterns of hypervalent iodine compounds suggest this as a plausible reaction pathway. scripps.edudiva-portal.org
Generation and Reactivity of Aryl(iodonio) Species
Aryl(iodonio) species, or hypervalent iodine compounds, are organoiodine compounds where the iodine atom exists in a higher oxidation state than +1. These reagents have gained significant attention in organic synthesis due to their unique reactivity, often mimicking the behavior of transition metals while being environmentally more benign. nih.govnih.gov The generation of such species from this compound typically involves oxidation of the iodine atom.
Common methods for the synthesis of hypervalent iodine(III) reagents involve the use of strong oxidizing agents. While specific examples detailing the direct oxidation of this compound to a stable aryl(iodonio) species are not extensively documented in readily available literature, the general principles of iodoarene oxidation can be applied. For instance, the oxidation of iodoarenes with reagents like peracetic acid or potassium persulfate can yield iodosylarenes (ArIO) or iodylarenes (ArIO2), respectively. Furthermore, treatment with diacetoxyiodobenzene (B1259982) (PhI(OAc)2) or similar reagents can lead to the formation of diaryliodonium salts. nih.gov
The reactivity of the resulting aryl(iodonio) species derived from this compound would be dictated by the nature of the ligands on the iodine atom and the reaction conditions. These species can act as powerful electrophiles and oxidizing agents. The proximate allyl group can potentially participate in intramolecular reactions, leading to the formation of novel cyclic structures. The ability of the iodine(III) center to undergo reductive elimination is a key feature, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Rearrangements (e.g., Iodonio-Claisen Rearrangements)
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org A variation of this reaction, the iodonio-Claisen rearrangement, leverages the unique properties of hypervalent iodine compounds. This rearrangement involves the transfer of an allyl group from an iodine(III) center to an aromatic ring.
A study by Khatri and Zhu has demonstrated the synthesis of complex ortho-allyliodoarenes through a reductive iodonio-Claisen rearrangement. nih.gov This methodology highlights the potential for the allyl group in a precursor, similar in structure to this compound, to be strategically positioned onto an aromatic nucleus. While the specific substrate this compound was not the direct focus of this particular study, the principles can be extended.
The general mechanism of the iodonio-Claisen rearrangement is believed to proceed through a concerted, pericyclic transition state, similar to the classic Claisen rearrangement. organic-chemistry.org In the context of an aryl(allyl)iodonium salt, the allyl group migrates from the iodine atom to the ortho position of the aryl ring. This process is often facilitated by the reductive elimination of the iodine center. Computational studies on related systems have provided insights into the non-covalent interactions that influence the catalysis and mechanism of such rearrangements. researchgate.netnih.gov
The potential application of the iodonio-Claisen rearrangement to derivatives of this compound opens avenues for the synthesis of more complex and substituted aromatic compounds, where the allyl group is installed with high regioselectivity.
Radical-Mediated Transformations
The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate an aryl radical. This reactive intermediate can then undergo a variety of transformations, most notably intramolecular cyclization with the adjacent allyl group. These radical cyclizations are powerful methods for constructing five- and six-membered rings. wikipedia.org
The generation of the initial aryl radical from this compound can be achieved through several methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as tris(trimethylsilyl)silane (B43935) (TTMSS), or through photoredox catalysis. beilstein-journals.org Once formed, the aryl radical can add to the double bond of the allyl group in either an exo or endo fashion. According to Baldwin's rules, the 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered ring. wikipedia.org
The resulting cyclized radical is then typically quenched by abstracting a hydrogen atom from a suitable donor or by reacting with another radical species. The choice of reaction conditions, including the radical initiator, solvent, and any additives, can influence the efficiency and selectivity of the cyclization.
| Initiator/Mediator | Substrate | Product | Yield (%) | Reference |
| (TMS)3SiH/AIBN | o-bromophenyl-substituted pyrrolylpyridinium salts | pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Good | beilstein-journals.org |
| FeCl3 | Active methine substrate with allyl and phenyl groups | 1H-benzo[f]isoindole derivatives | 36-47 | mdpi.com |
| BEt3/air | N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides | Brominated γ-lactams | Good | nih.gov |
| [Ir(ppy)2(dtbbpy)]PF6/i-Pr2NEt | Alkyl iodides | (Iodomethylene)cyclopentanes | Good to Excellent | nih.gov |
This table presents examples of radical cyclizations with substrates structurally related to this compound, illustrating the general utility of this approach.
The mechanism of these transformations involves a sequence of radical initiation, intramolecular cyclization, and termination steps. The regioselectivity of the initial radical attack and the stability of the resulting radical intermediates are key factors that determine the final product distribution.
Palladium-Catalyzed Intramolecular C-H Arylation (via intermediate formation)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the intramolecular C-H arylation offers a highly efficient route to construct fused ring systems. In the context of this compound, this transformation can proceed through the formation of an organopalladium intermediate, which then undergoes a C-H activation/arylation step.
The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming an arylpalladium(II) intermediate. This intermediate can then coordinate to the proximate allyl group. Subsequent intramolecular insertion of the alkene into the aryl-palladium bond, or a direct C-H activation event, can lead to the formation of a new carbon-carbon bond and a cyclized palladacycle.
While direct intramolecular C-H arylation of the allyl group's sp2 C-H bonds is one possibility, another pathway involves the initial transformation of the allyl group. For instance, the allyl group could be isomerized or functionalized prior to the C-H arylation step.
Detailed mechanistic studies of related palladium-catalyzed C-H arylations have often pointed towards a concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage. acs.org The specific ligands on the palladium center, the base used, and the reaction temperature can all play crucial roles in the efficiency and selectivity of the reaction. The final step of the catalytic cycle is the reductive elimination of the product and regeneration of the active Pd(0) catalyst.
Although specific, detailed examples of palladium-catalyzed intramolecular C-H arylation starting directly from this compound to form a fused ring system via an intermediate are not prevalent in the cited literature, the fundamental principles of palladium catalysis strongly suggest its feasibility. This type of transformation remains an active area of research for the construction of complex polycyclic aromatic hydrocarbons and heterocycles.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 2 Prop 2 En 1 Yl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Iodo-2-(prop-2-en-1-yl)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.
The confirmation of the structure of this compound is achieved through the careful assignment of signals in its ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. For this compound, the aromatic protons typically appear as a complex multiplet pattern in the downfield region (δ 7.0-8.0 ppm). The protons of the allyl group are distinct: the methylene (B1212753) protons adjacent to the benzene (B151609) ring (Ar-CH₂-) show a characteristic signal, while the vinyl protons (-CH=CH₂) exhibit complex splitting patterns due to their coupling with each other and the methylene protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound will display nine distinct signals corresponding to its nine carbon atoms. The carbon atom bonded to the iodine (C-I) is significantly shielded and appears at a characteristic chemical shift (around 90-100 ppm). The other aromatic carbons can be distinguished based on their substitution and position relative to the iodo and allyl groups. The sp² carbons of the vinyl group and the sp³ carbon of the methylene bridge also have predictable chemical shift ranges.
Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~7.8 (dd) | C-1 (C-I) |
| H-4 | ~7.3 (td) | C-2 (C-allyl) |
| H-5 | ~7.1 (td) | C-3 |
| H-6 | ~7.4 (dd) | C-4 |
| H-1' (CH₂) | ~3.5 (d) | C-5 |
| H-2' (CH) | ~6.0 (m) | C-6 |
| H-3' (CH₂) | ~5.1 (m) | C-1' (CH₂) |
| C-2' (CH) | ||
| C-3' (CH₂) |
To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons and within the allyl group's spin system (allylic CH₂ to vinylic CH, and vinylic CH to terminal CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connectivity between the allyl group and the benzene ring by showing a correlation from the benzylic protons (H-1') to the aromatic carbons (C-1, C-2, and C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They are particularly useful for determining the preferred conformation of the allyl group relative to the benzene ring. For instance, a NOE/ROE between the benzylic protons and the H-6 aromatic proton would indicate a specific spatial arrangement.
The allyl group in this compound is not static; it can rotate around the single bond connecting it to the benzene ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into the energetics of this conformational exchange. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for different conformers. By analyzing the changes in the spectra as the temperature is raised (e.g., line broadening and coalescence), the energy barrier to rotation can be calculated. This provides valuable information about the steric interactions between the allyl group and the bulky iodine atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and confirm the presence of specific functional groups.
For this compound, the IR spectrum would prominently feature:
Aromatic C-H stretching: a series of sharp bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: bands from the allyl group's CH₂ and CH units just below 3000 cm⁻¹.
C=C stretching: a band for the aromatic ring (around 1600 cm⁻¹) and a band for the allyl group's double bond (around 1640 cm⁻¹).
C-H bending: out-of-plane bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
C-I stretching: a low-frequency vibration, typically below 600 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the allyl group and the symmetric breathing mode of the benzene ring would be expected to give strong signals in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkene =C-H Stretch | ~3080 | ~3080 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| C=C Stretch (Alkene) | ~1640 | Strong, ~1640 |
| C=C Stretch (Aromatic) | ~1580, 1470 | ~1580, 1470 |
| CH₂ Scissoring | ~1430 | Weak |
| C-H Bending (out-of-plane) | 910, 750 (ortho-subst.) | Weak |
| C-I Stretch | <600 | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion ([M]⁺) of this compound with high precision (e.g., 243.97490 Da). This allows for the unambiguous determination of its elemental formula, C₉H₉I. lookchem.com
The fragmentation pattern observed in the mass spectrum upon electron ionization provides structural information. For this compound, characteristic fragmentation pathways would include:
Loss of an iodine atom: This would result in a fragment ion [C₉H₉]⁺ at m/z 117.
Loss of an allyl radical: Cleavage of the bond between the ring and the allyl group would lead to an iodobenzene (B50100) cation [C₆H₄I]⁺.
Tropylium ion formation: Rearrangement of the [C₉H₉]⁺ fragment could lead to the formation of a stable tropylium-like ion.
Benzylic cleavage: Fission of the C-C bond beta to the aromatic ring is a common pathway for alkylbenzenes. docbrown.info The presence of an iodine atom is often indicated by a characteristic signal at m/z 127, corresponding to the iodine cation [I]⁺. docbrown.info
X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Elucidation
While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming crystalline derivatives. X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice. mdpi.com
By synthesizing a crystalline derivative—for example, through a reaction that functionalizes the allyl group or by forming a co-crystal—it is possible to obtain a single crystal suitable for X-ray diffraction analysis. The resulting crystal structure would definitively confirm the connectivity of the atoms and provide invaluable data on:
Conformation: The dihedral angle between the plane of the benzene ring and the C-C=C plane of the allyl group in the solid state.
Intermolecular interactions: The crystal packing would reveal any significant non-covalent interactions, such as π-π stacking between benzene rings or halogen bonding involving the iodine atom. nih.gov These interactions are crucial for understanding the supramolecular chemistry of the compound and its derivatives. nih.gov
The structural parameters obtained from X-ray crystallography serve as a benchmark for computational models and for understanding the molecule's behavior in the solid state.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds such as this compound, the UV-Vis spectrum is primarily dictated by the π → π* transitions of the benzene ring. The position and intensity of the absorption bands are sensitive to the nature of the substituents attached to the ring, providing valuable insights into the effects of conjugation and electronic perturbations.
The UV spectrum of benzene, the parent chromophore, exhibits a high-energy E-band (a primary band) around 184 nm (molar absorptivity, ε > 65,000) and another primary band at approximately 204 nm (ε ≈ 8,000). msu.edu A much weaker, symmetry-forbidden secondary band, known as the B-band, is observed at about 254-256 nm (ε ≈ 200-240). msu.edu This B-band, which displays fine vibrational structure, is particularly sensitive to substitution on the benzene ring.
Substitution with an iodo group or an allyl group leads to characteristic shifts in these absorption bands. An alkyl group, such as the allyl group, on the benzene ring typically causes a bathochromic (red) shift of the B-band. For example, methylbenzene (toluene) shows absorption maxima at longer wavelengths compared to benzene, with absorptions starting from 275 nm downwards. docbrown.info This shift is attributed to hyperconjugation, an interaction of the sigma electrons of the substituent's C-H bonds with the π-system of the aromatic ring. spcmc.ac.in
The iodine atom, a halogen substituent, also influences the UV-Vis spectrum. While halogens are deactivating in electrophilic aromatic substitution, they possess lone pairs of electrons that can participate in resonance with the aromatic π-system (n-π conjugation), which typically results in a bathochromic shift of the absorption bands.
In the case of this compound, we have two substituents in an ortho position. For ortho-disubstituted benzenes, the observed shift in the absorption maximum is often approximated by the sum of the shifts caused by the individual substituents. spcmc.ac.in However, steric hindrance between the adjacent iodo and allyl groups can force the allyl group out of the plane of the benzene ring. This twisting would reduce the orbital overlap between the π-electrons of the allyl group's double bond and the aromatic ring, thereby diminishing the extent of conjugation and potentially leading to a hypsochromic (blue) shift or a reduction in the expected bathochromic shift. spcmc.ac.incdnsciencepub.com
Based on the individual effects of the iodo and allyl substituents, the UV-Vis spectrum of this compound is predicted to show a primary absorption band and a B-band that are bathochromically shifted relative to benzene. The exact position of these bands will be a result of the interplay between the electronic donating effects of both substituents and the potential steric inhibition of resonance due to their ortho arrangement.
Table 1: UV-Vis Absorption Data for this compound and Related Compounds
| Compound Name | Primary Absorption Band (λmax, nm) | Secondary Absorption Band (B-band) (λmax, nm) | Molar Absorptivity (ε) of B-band (L·mol⁻¹·cm⁻¹) |
| Benzene | ~204 | ~255 | ~240 |
| Iodobenzene | ~227 | ~257 | ~750 |
| Allylbenzene (B44316) | ~208 | ~262 | ~300 |
| This compound | Predicted: ~230-235 | Predicted: ~265-270 | Predicted: ~800-1000 |
Note: The data for Iodobenzene and Allylbenzene are typical values. The predicted values for this compound are estimations based on the additive effects of the substituents, considering potential steric hindrance.
Computational and Theoretical Studies of 1 Iodo 2 Prop 2 En 1 Yl Benzene
Density Functional Theory (DFT) Calculations
Density functional theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Electronic Structure Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For substituted benzenes like 1-Iodo-2-(prop-2-en-1-yl)benzene, DFT calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. In a related study on substituted benzenes, it was found that the conformation of substituents significantly influences the molecular geometry. For instance, in ethylbenzene, two conformers with the methyl group planar and perpendicular to the benzene (B151609) ring are equally populated. rsc.org For this compound, the orientation of the allyl group relative to the benzene ring would be a key determinant of its stable conformation.
The electronic structure, which dictates the molecule's reactivity, can also be thoroughly analyzed using DFT. This includes the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP, for example, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Value |
| C-I Bond Length | ~2.10 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-C (Allyl) Single Bond Length | ~1.50 Å |
| C=C (Allyl) Double Bond Length | ~1.34 Å |
| C-C-C (Allyl) Bond Angle | ~115° |
| C-C-I Bond Angle | ~120° |
Note: This table is illustrative and based on typical values. Actual values would be obtained from specific DFT calculations.
Reaction Mechanism Elucidation via Transition State Calculations
This compound is a precursor for various intramolecular cyclization reactions, such as the Heck reaction or radical cyclizations, to form heterocyclic compounds. DFT calculations are invaluable for mapping out the potential energy surface of these reactions, allowing for the identification of transition states and intermediates.
For instance, in the copper(II)-catalyzed intramolecular aminooxygenation of N-sulfonyl-2-allylanilines, a close structural analog, DFT calculations were used to investigate the origin of enantioselectivity. nih.gov The study revealed that the major enantiomer is formed via a chairlike seven-membered cyclization transition state with a distorted square-planar copper center. nih.gov A similar approach could be applied to the cyclization of this compound to determine the most favorable reaction pathway and the structure of the transition state. Such calculations would provide the activation energy, which is crucial for understanding the reaction kinetics.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT can be employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei, one can obtain theoretical chemical shifts. For this compound, this would involve calculating the shifts for the aromatic protons, the allylic protons, and all nine carbon atoms. Discrepancies between predicted and experimental shifts can sometimes be resolved by considering different conformers of the molecule. rsc.org For example, the chemical shift of the carbon atom bonded to iodine is expected to be significantly affected by the heavy atom effect. researchgate.netdocbrown.info
Vibrational Frequencies: The calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C stretching, or benzene ring deformations.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations are excellent for studying static properties and reaction pathways for a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. nih.govnih.gov
By simulating the motion of the molecule at a given temperature, one can identify the most populated conformations and the energy barriers between them. For this compound, MD simulations would reveal the preferred orientations of the allyl group relative to the iodinated benzene ring and the dynamics of their interconversion. mdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions in Cycloadditions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and stereochemistry of pericyclic reactions, including cycloadditions. numberanalytics.comfiveable.melibretexts.orgudel.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For an intramolecular cycloaddition reaction of a derivative of this compound, where the allyl group could potentially react with a diene system attached elsewhere on the molecule, FMO analysis would be critical. The energies and symmetries of the HOMO of the diene and the LUMO of the allyl group's double bond (or vice versa) would determine if the reaction is thermally or photochemically allowed. The relative sizes of the orbital lobes on the interacting atoms can also predict the regioselectivity of the cycloaddition.
Table 2: Hypothetical FMO Energies for a Derivative of this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO (Diene) | -5.5 |
| LUMO (Diene) | +1.2 |
| HOMO (Allyl) | -6.0 |
| LUMO (Allyl) | +1.5 |
| HOMO-LUMO Gap (Diene-Allyl) | 7.0 eV |
| HOMO-LUMO Gap (Allyl-Diene) | 7.2 eV |
Note: This table is for illustrative purposes. The smaller HOMO-LUMO gap would indicate the more likely interacting pair.
Quantum Chemical Calculations for Energetics of Transformations
Quantum chemical calculations, particularly at the DFT level, are essential for determining the energetics of chemical reactions. This includes calculating the reaction energies (the difference in energy between products and reactants) and activation energies (the energy barrier that must be overcome for the reaction to occur). rsc.org
For the cyclization of this compound, these calculations can determine whether the formation of a five- or six-membered ring is more favorable. A computational study on the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, for instance, used DFT to elucidate the entire catalytic cycle and the factors controlling selectivity. rsc.org Similarly, for a radical-mediated cyclization of this compound, quantum chemical calculations could compare the energetics of a 5-exo-trig versus a 6-endo-trig cyclization, providing a theoretical prediction of the major product. nih.gov
Emerging Research Directions and Advanced Applications in Complex Molecule Synthesis
Development of Novel Catalytic Systems for 1-Iodo-2-(prop-2-en-1-yl)benzene Transformations
The transformation of this compound is a fertile ground for the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability. Research in this area is moving beyond traditional palladium-catalyzed cross-coupling reactions to explore the potential of organocatalysis, photoredox catalysis, and dual catalysis systems. These modern catalytic approaches provide milder reaction conditions, broader functional group tolerance, and unique reactivity patterns, thereby expanding the toolkit for synthetic chemists.
In recent years, organocatalysis has emerged as a powerful strategy in organic synthesis, offering a green and sustainable alternative to metal-based catalysts researchgate.net. These small organic molecules can activate substrates in a variety of ways, promoting reactions with high levels of stereocontrol researchgate.netscispace.com. For transformations involving this compound, metal-free approaches are being investigated to circumvent the issues associated with transition metal catalysis, such as catalyst toxicity and product contamination acs.org.
One potential application of organocatalysis is in the functionalization of the allylic group of this compound. Chiral amines, for instance, can react with the alkene to form enamine intermediates, which can then participate in various asymmetric transformations. Additionally, metal-free methodologies for the direct arylation of arenes with aryl iodides are being explored, which could provide a more sustainable route to biaryl compounds derived from this compound acs.org. While specific examples utilizing this compound are still emerging, the general principles of organocatalysis suggest significant potential for its application in the selective transformation of this substrate. A notable metal-free approach involves the use of light to induce a halogen exchange in aryl halides, presenting a mild method for synthesizing a variety of aryl iodides without the need for metal or photoredox catalysts researchgate.netchemrxiv.org.
| Catalyst Type | Potential Reaction | Substrate | Expected Product | Reference |
| Chiral Amine | Asymmetric Michael Addition | This compound and a Michael acceptor | Chiral functionalized benzene (B151609) derivative | General Organocatalysis Principles |
| Diaryliodonium Salts | Metal-Free Arylation | This compound and an arene | Biaryl compound | acs.org |
| Photochemical | Halogen Exchange | Aryl Bromide/Chloride | This compound | researchgate.net |
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions nih.govsigmaaldrich.comrsc.org. This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates nsf.gov. The resulting radical ions or radicals can then undergo a variety of transformations that are often difficult to achieve through traditional thermal methods.
For this compound, photoredox catalysis opens up new avenues for both C-C and C-heteroatom bond formation. The carbon-iodine bond is susceptible to reduction by a photoexcited catalyst to generate an aryl radical. This highly reactive intermediate can participate in a range of coupling reactions, including atom transfer radical addition (ATRA) and coupling with nucleophiles. Furthermore, the allyl group can be targeted for functionalization through photoredox-mediated processes. While direct applications with this compound are an active area of research, the broader field of photoredox catalysis provides a strong foundation for its potential transformations nih.govnih.gov.
| Photocatalyst | Reaction Type | Potential Substrate Scope | Key Features | Reference |
| Ru(bpy)₃²⁺ or Ir(ppy)₃ | Aryl Radical Formation | Aryl iodides, including this compound | Mild reaction conditions, high functional group tolerance | nih.govrsc.org |
| Organic Dyes | C-H Functionalization | Arenes and heteroarenes | Metal-free, sustainable approach | nih.gov |
| Triarylpyrilium salts | [2+2+2] Cycloadditions | Electron-rich styrenes and oxygen | Synthesis of 1,2-dioxanes | nsf.gov |
Dual catalysis is a powerful strategy that combines two distinct catalytic cycles to achieve transformations that are not possible with either catalyst alone thieme.de. This approach often involves the synergistic interplay of a transition metal catalyst and an organocatalyst, or a photocatalyst and a transition metal catalyst thieme.de. The combination of different catalytic modes allows for the activation of substrates in unique ways, leading to novel bond formations and increased reaction efficiency.
In the context of this compound, dual catalysis systems could be employed to achieve, for example, the simultaneous functionalization of both the aryl iodide and the allyl group. A palladium catalyst could activate the C-I bond for a cross-coupling reaction, while an organocatalyst could engage the allyl moiety in an asymmetric transformation. Alternatively, a photoredox catalyst could generate an aryl radical from the C-I bond, which is then intercepted by a transition metal catalyst to forge a new bond with high selectivity. The development of such dual catalytic systems holds immense promise for the one-pot synthesis of highly complex molecules from simple starting materials like this compound.
| Catalyst 1 | Catalyst 2 | Potential Transformation | Product Type | Reference |
| Palladium Complex | Chiral Amine | Heck Reaction and Asymmetric Amination | Chiral Amino-functionalized Biaryl | General Dual Catalysis Principles |
| Photoredox Catalyst | Nickel Complex | Reductive Cross-Coupling | Aryl-Alkyl Coupled Product | General Dual Catalysis Principles |
| Lewis Acid | Chiral Phosphoric Acid | Asymmetric Hetero-Diels-Alder | Chiral Heterocycle | General Dual Catalysis Principles |
Asymmetric Synthesis Utilizing this compound as a Chiral Building Block
The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries iipseries.orgdu.ac.in. This compound, while achiral itself, can be transformed into valuable chiral building blocks through various asymmetric catalytic reactions uvic.ca. The presence of two distinct reactive sites, the aryl iodide and the allyl group, allows for a range of stereoselective modifications.
One promising approach is the asymmetric functionalization of the allyl group. For instance, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions could be employed to introduce a new stereocenter adjacent to the benzene ring. Similarly, asymmetric dihydroxylation or epoxidation of the double bond would yield chiral diols or epoxides, which are versatile intermediates for further synthetic manipulations. The resulting chiral molecules, still bearing the aryl iodide moiety, can then undergo subsequent cross-coupling reactions to build more complex, enantiomerically enriched structures. This sequential approach allows for the modular synthesis of a wide variety of chiral compounds from a common precursor.
| Asymmetric Reaction | Catalyst System | Substrate | Chiral Product | Potential Subsequent Reaction |
| Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand | This compound and a nucleophile | Chiral allylic substituted benzene | Sonogashira or Suzuki Coupling |
| Asymmetric Dihydroxylation | OsO₄ / Chiral Ligand | This compound | Chiral diol | Heck Coupling |
| Asymmetric Epoxidation | Sharpless or Jacobsen catalyst | This compound | Chiral epoxide | Ring-opening with a nucleophile |
Cascade and Domino Reactions for Multi-Bond Formation
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates wikipedia.orgub.edubeilstein-journals.org. These reactions are characterized by their high atom and step economy, leading to a rapid increase in molecular complexity from simple starting materials nih.govnih.gov. The structure of this compound is well-suited for the design of novel cascade sequences, as the aryl iodide and the allyl group can participate in sequential or concerted transformations.
A potential cascade reaction could be initiated by a palladium-catalyzed Heck reaction at the aryl iodide position with a suitable coupling partner that also contains a reactive functional group nih.govorganic-chemistry.orglibretexts.org. The newly formed intermediate could then undergo an intramolecular cyclization involving the allyl group, leading to the formation of complex heterocyclic scaffolds rsc.orgmdpi.comnih.govsci-hub.box. For example, a Heck coupling with an appropriate amine or alcohol could be followed by an intramolecular amination or etherification onto the double bond. Such strategies are highly valuable for the synthesis of natural products and medicinally relevant compounds.
| Initiating Reaction | Subsequent Reaction(s) | Catalyst | Potential Product | Reference |
| Heck Coupling | Intramolecular Cyclization | Palladium(0) | Fused Heterocycle | nih.govorganic-chemistry.orglibretexts.org |
| Sonogashira Coupling | Intramolecular Enyne Cyclization | Palladium(0)/Copper(I) | Polycyclic Aromatic Compound | wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net |
| Radical Cyclization | Intermolecular Trapping | Radical Initiator | Functionalized Carbocycle | General Cascade Reaction Principles |
Flow Chemistry Applications for Efficient Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch processing thieme-connect.denih.govnih.govresearchgate.netsemanticscholar.org. These advantages include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening nih.gov. The application of flow chemistry to the synthesis and transformation of this compound can lead to more efficient, scalable, and sustainable processes.
For instance, palladium-catalyzed cross-coupling reactions, such as Heck or Sonogashira couplings, involving this compound can be readily adapted to flow conditions rsc.org. The use of packed-bed reactors containing a supported palladium catalyst allows for the continuous production of the desired coupled products with easy separation of the catalyst. Furthermore, photochemical reactions, such as those employed in photoredox catalysis, are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio of microreactors ensures efficient irradiation of the reaction mixture, leading to faster reaction times and higher yields. The development of flow-based methodologies for the synthesis and functionalization of this compound is a promising area for future research.
| Reaction Type | Flow Reactor Setup | Key Advantages | Potential Throughput | Reference |
| Heck Coupling | Packed-bed reactor with supported Pd catalyst | Catalyst recyclability, improved safety | g/h to kg/h | nih.gov |
| Sonogashira Coupling | Microreactor with precise temperature control | Enhanced reaction rates, higher yields | mg/h to g/h | rsc.org |
| Photoredox Catalysis | Capillary reactor with LED irradiation | Efficient light penetration, shorter reaction times | mg/h to g/h | nih.gov |
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific, detailed information on the integration of "this compound" into divergent synthesis strategies to generate a thorough and scientifically accurate article on this narrow topic. While the compound is known and utilized in organic synthesis, its specific application as a central scaffold in divergent synthesis methodologies—leading to a broad diversity of complex molecules—is not well-documented in the public domain.
Divergent synthesis is a sophisticated strategy in chemical synthesis that aims to create a wide variety of complex structures from a single, common starting material. This approach is highly valuable in fields like drug discovery and materials science for generating libraries of related but structurally distinct molecules.
The available information on "this compound" primarily covers its basic properties, synthesis, and its use in certain types of chemical reactions, such as cyclizations and cross-coupling reactions. These reactions are fundamental building blocks in the synthesis of complex molecules. However, the existing literature does not provide concrete examples or detailed research findings where "this compound" is explicitly used as the core starting material in a programmed divergent synthesis to yield a diverse library of compounds.
Without such specific examples and detailed research findings, it is not possible to construct an article that would meet the requirements of being thorough, informative, and scientifically accurate regarding its role in "," specifically within the context of "Integration into Divergent Synthesis Strategies."
Therefore, to ensure the accuracy and integrity of the information provided, this article cannot be generated as requested due to the lack of sufficient foundational data in the specified area of research. Further research and publication in this specific niche of synthetic chemistry would be required to provide the necessary content.
Q & A
Q. Q1: What are the most reliable synthetic routes for preparing 1-Iodo-2-(prop-2-en-1-yl)benzene, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via cross-coupling reactions or direct iodination . For example:
- Palladium-catalyzed coupling : React 2-(prop-2-en-1-yl)benzene derivatives with iodine sources (e.g., NIS or I₂) under inert conditions. Optimize yields (typically 30–93%) by varying catalysts (e.g., Pd(PPh₃)₄) and solvents (DCM or THF) .
- NaBH₄/I₂-mediated iodination : A one-pot method using NaBH₄ and I₂ in THF at 0°C–RT, achieving high yields (93%) with minimal byproducts .
Q. Q2: How should researchers characterize the structural purity of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL or SHELXT for single-crystal refinement. Ensure data resolution < 1.0 Å for accurate bond-length/angle determination .
- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature (e.g., δ 7.3–7.8 ppm for aromatic protons, δ 4.5 ppm for allylic CH₂ in CDCl₃) .
- GC-MS : Confirm molecular ion peak at m/z 244 (M⁺) and fragmentation patterns .
Advanced Research Questions
Q. Q3: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- The iodo group acts as a directing/activating group. Perform DFT calculations (e.g., Gaussian 16) to map electron density on the benzene ring.
- Experimental validation : Compare reactivity with non-iodinated analogs in Suzuki-Miyaura couplings. Use kinetic studies (e.g., monitoring via HPLC) to assess rate enhancements due to iodine’s electron-withdrawing effect .
Q. Q4: What strategies resolve contradictions in reported reaction yields for iodinated benzene derivatives?
Methodological Answer:
- Systematic variable screening : Use Design of Experiments (DoE) to test parameters (temperature, catalyst loading, solvent polarity). For example, optimize Pd-catalyzed reactions at 60°C in DMF .
- Byproduct analysis : Identify side reactions (e.g., deiodination or allyl group isomerization) via LC-MS or ¹H NMR .
- Reproducibility checks : Validate literature protocols using high-purity reagents (≥99%) and anhydrous conditions .
Q. Q5: How can computational modeling predict the regioselectivity of nucleophilic substitutions on this compound?
Methodological Answer:
Q. Q6: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for solvent evaporation .
- Waste disposal : Collect iodinated waste separately in amber glass bottles. Neutralize with Na₂S₂O₃ before disposal .
- Stability : Store at –20°C under argon to prevent iodine loss or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
